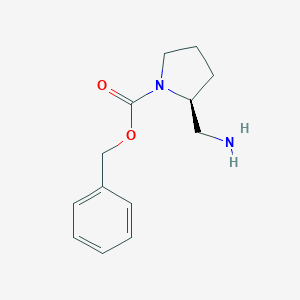

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

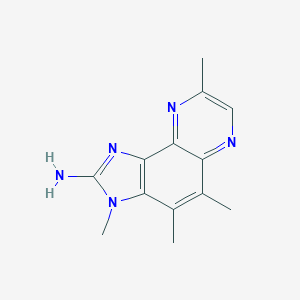

説明

“(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 141774-68-7 . It has a molecular weight of 234.3 and its IUPAC name is benzyl (2S)-2-(aminomethyl)-1-pyrrolidinecarboxylate . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of “(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is C13H18N2O2 . The InChI Code is 1S/C13H18N2O2/c14-9-12-7-4-8-15 (12)13 (16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1 .Physical And Chemical Properties Analysis

“(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point is 370.5±25.0 °C at 760 mmHg . The flash point is 177.9±23.2 °C . The compound has a LogP value of 1.12, indicating its lipophilicity .科学的研究の応用

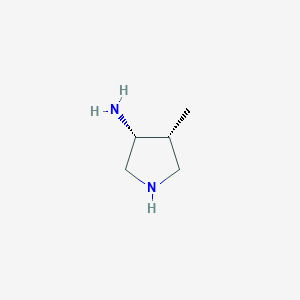

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including their derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are widely utilized in medicinal chemistry due to their versatile biological activities. The saturation and sp3-hybridization of the pyrrolidine scaffold allow for efficient exploration of pharmacophore space, contributing significantly to stereochemistry and three-dimensional (3D) coverage of molecules. This review highlights the importance of pyrrolidine and its derivatives in the design of biologically active compounds, discussing the influence of steric factors, structure–activity relationships (SAR), and the potential for new drug candidates with varied biological profiles (Li Petri et al., 2021).

Functional Chemical Groups in CNS Drugs

Pyrrolidine Alkaloid Biosynthesis in Senecioneae

The evolution of pyrrolizidine alkaloid biosynthesis in plants, particularly within the Senecioneae tribe, demonstrates the biochemical diversity and defensive capabilities of these compounds. Homospermidine synthase is identified as a key enzyme in synthesizing the first specific intermediate of pyrrolizidine alkaloids. This research provides insights into the genetic origins and diversification of pyrrolizidine alkaloids, which could indirectly relate to the study of similar compounds like “(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” (Langel, Ober, & Pelser, 2011).

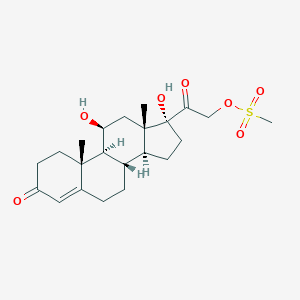

Safety And Hazards

特性

IUPAC Name |

benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGRCKNDDGCZPV-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)

![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)